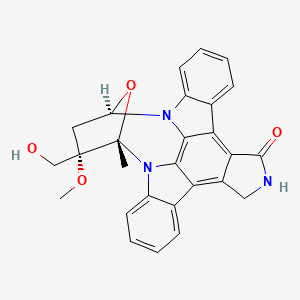![molecular formula C27H42N2O5 B10837686 (3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione CAS No. 151013-39-7](/img/structure/B10837686.png)
(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BU-4514N is a novel neuritogenetic compound isolated from the fermentation broth of the microorganism Microtetraspora species T689-92. This compound exhibits significant nerve growth factor-mimic activity and antibacterial activity against Gram-positive bacteria. Structurally, BU-4514N is related to lydicamycin, a known antibiotic .
Preparation Methods
BU-4514N is produced through the fermentation of Microtetraspora species T689-92. The microorganism is cultured in a suitable medium, and the compound is subsequently isolated from the fermentation broth. The fermentation process involves the following steps :
Fermentation: The producing strain is isolated from a soil sample and cultured in a liquid medium containing glucose and yeast extract at a pH of 7.0. The culture is incubated at 32°C for 4 days with continuous shaking.
Isolation: The fermentation broth is filtered to remove the microbial cells. The filtrate is then subjected to solvent extraction, typically using ethyl acetate.
Purification: The crude extract is purified using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to obtain pure BU-4514N.
Chemical Reactions Analysis
BU-4514N undergoes various chemical reactions, including:
Acetylation: BU-4514N reacts with acetic anhydride in the presence of triethylamine in methanol to form an acetylated derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: BU-4514N can participate in substitution reactions, particularly involving its hydroxyl and amino groups.
Common reagents used in these reactions include acetic anhydride, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BU-4514N has several scientific research applications, including :
Neuritogenesis: BU-4514N promotes the differentiation of PC12 pheochromocytoma cells into sympathetic neuron-like cells, mimicking the activity of nerve growth factor. This makes it a valuable tool for studying neuronal differentiation and nerve growth factor pathways.
Antibacterial Activity: BU-4514N exhibits antibacterial activity against Gram-positive bacteria, making it a potential candidate for developing new antibiotics.
Neurodegenerative Diseases: Due to its nerve growth factor-mimic activity, BU-4514N is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
BU-4514N exerts its effects by mimicking the activity of nerve growth factor. It binds to nerve growth factor receptors on the surface of target cells, initiating a signaling cascade that promotes neuronal differentiation and growth. The exact molecular targets and pathways involved include the activation of the nerve growth factor receptor and downstream signaling pathways that regulate neurite outgrowth .
Comparison with Similar Compounds
BU-4514N is structurally related to lydicamycin and its analogues, such as TPU-0037A, TPU-0037B, TPU-0037C, and TPU-0037D. These compounds share similar antibacterial and neuritogenetic activities . BU-4514N is unique in its specific structural features and its potent nerve growth factor-mimic activity, which distinguishes it from other related compounds.
Similar Compounds
- Lydicamycin
- TPU-0037A
- TPU-0037B
- TPU-0037C
- TPU-0037D
Properties
CAS No. |
151013-39-7 |
|---|---|
Molecular Formula |
C27H42N2O5 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C27H42N2O5/c1-14-6-7-19-18(10-14)11-15(2)20(12-16(3)33-23-9-8-21(28)17(4)34-23)27(19,5)25(31)24-22(30)13-29-26(24)32/h11,14,16-21,23,31H,6-10,12-13,28H2,1-5H3,(H,29,32)/b25-24- |
InChI Key |
NKWRHFUPAYVQCE-IZHYLOQSSA-N |
Isomeric SMILES |
CC1CCC2C(C1)C=C(C(C2(C)/C(=C/3\C(=O)CNC3=O)/O)CC(C)OC4CCC(C(O4)C)N)C |
Canonical SMILES |
CC1CCC2C(C1)C=C(C(C2(C)C(=C3C(=O)CNC3=O)O)CC(C)OC4CCC(C(O4)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)
![N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837614.png)
![1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride](/img/structure/B10837619.png)
![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)
![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)
![6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide](/img/structure/B10837641.png)
![(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)
![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic Acid](/img/structure/B10837658.png)
![(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)
![N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide](/img/structure/B10837668.png)
![1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B10837671.png)
![2-[[6-[(2Z)-2-benzhydryloxyiminopentyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10837675.png)

![cyclo[D-Asp-Pro-D-Gly(thien-2-yl)-Leu-D-Trp]](/img/structure/B10837679.png)
